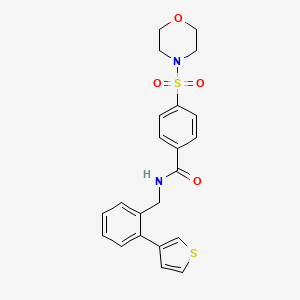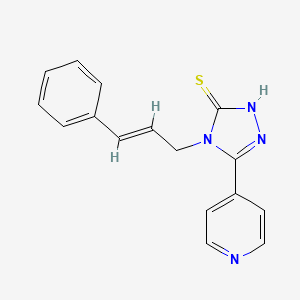
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide, commonly known as MNSBB, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide involves the reaction of 4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide with morpholine and sodium sulfite to form the desired product.
Starting Materials
4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide, Morpholine, Sodium sulfite
Reaction
Add 4-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide to a reaction flask, Add morpholine and sodium sulfite to the reaction flask, Heat the reaction mixture to 80-90°C for 12-16 hours, Cool the reaction mixture to room temperature, Extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure, Purify the crude product by column chromatography
Mechanism Of Action
The mechanism of action of MNSBB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNSBB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. MNSBB has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical And Physiological Effects
MNSBB has been found to have various biochemical and physiological effects. In cancer cells, MNSBB has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, MNSBB has been found to improve mitochondrial function and reduce oxidative stress. In immune cells, MNSBB has been shown to modulate cytokine production and reduce inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using MNSBB in lab experiments is its specificity for HDAC inhibition, which can help to elucidate the role of HDACs in various cellular processes. Another advantage is its potential for use in cancer research, as it has been shown to inhibit the growth of cancer cells. However, one limitation of using MNSBB is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on MNSBB. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MNSBB and its potential for use in various scientific research fields.
Scientific Research Applications
MNSBB has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MNSBB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MNSBB has been found to have neuroprotective effects and improve cognitive function. In immunology, MNSBB has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(23-15-18-3-1-2-4-21(18)19-9-14-29-16-19)17-5-7-20(8-6-17)30(26,27)24-10-12-28-13-11-24/h1-9,14,16H,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUFCMZSSOTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)
![3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2951836.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)


![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)

![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)